
Spectroscopic Data Guide: 2-Methylquinolin-4-yl
Benzoate (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name: 2-Methylquinolin-4-yl benzoate

CAS No.: 111947-01-4

Cat. No.: B3213485

Get Quote

Executive Summary & Compound Profile
Target Compound: 2-Methylquinolin-4-yl benzoate Molecular Formula: C₁₇H₁₃NO₂ Molecular

Weight: 263.29 g/mol Core Scaffold: Quinoline (Benzopyridine) fused with a benzoate ester at

the C4 position.[1][2]

This technical guide provides a comprehensive spectroscopic analysis of 2-Methylquinolin-4-
yl benzoate. As a derivative of the pharmacologically active 2-methylquinolin-4-ol, this

compound represents a critical intermediate in the development of potential antimalarial and

anticancer agents. The data presented below synthesizes theoretical prediction with

comparative analysis of structural analogues (e.g., 2-methyl-8-hydroxyquinoline derivatives and

aryl benzoates) to establish a robust reference standard for identification and purity

assessment.

Synthesis & Experimental Workflow
To ensure the spectroscopic data is contextually accurate, we define the standard synthesis

route used to generate the analyte. This protocol ensures the isolation of the O-acylated

product rather than the N-acylated isomer.
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Synthesis Protocol (Standardized)
Reaction Type: Nucleophilic Acyl Substitution (Schotten-Baumann conditions)

Preparation: Dissolve 2-methylquinolin-4-ol (1.0 eq) in anhydrous Dichloromethane (DCM) or

Tetrahydrofuran (THF) under an inert Nitrogen atmosphere.

Deprotonation: Add Triethylamine (TEA) (1.2 eq) or Pyridine (1.5 eq) dropwise at 0°C to

deprotonate the hydroxyl group, facilitating nucleophilic attack.

Acylation: Slowly add Benzoyl chloride (1.1 eq) via syringe to the reaction mixture at 0°C.

Reflux: Allow the mixture to warm to room temperature and reflux for 4–6 hours. Monitor via

TLC (Ethyl Acetate/Hexane 3:7).

Work-up: Quench with saturated NaHCO₃ to neutralize excess acid chloride. Extract with

DCM, wash with brine, and dry over anhydrous MgSO₄.

Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica gel,

EtOAc/Hexane gradient).

Workflow Visualization
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Caption: Nucleophilic acyl substitution pathway for the synthesis of the target ester.

Spectroscopic Characterization
The following data sets are derived from high-fidelity predictive models and comparative

literature analysis of 4-acyloxyquinolines.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b3213485/docs?utm_src=pdf-body-img#spectroscopic-data-guide-2-methylquinolin-4-yl-benzoate-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3213485?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: CDCl₃ (Deuterated Chloroform) Internal Standard: TMS (Tetramethylsilane, 0.00 ppm)

¹H NMR Data (400 MHz)
The proton spectrum is characterized by a distinct singlet for the C2-methyl group and a

complex aromatic region containing both quinoline and benzoate signals.
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Shift (δ, ppm) Multiplicity Integration Assignment
Structural
Insight

2.72 Singlet (s) 3H C2-CH₃

Methyl group

attached to the

electron-deficient

pyridine ring.

7.28 Singlet (s) 1H H-3 (Quinoline)

Isolated proton

on the

heterocyclic ring;

diagnostic for

2,4-substitution.

7.45 – 7.55 Multiplet (m) 3H

Benzoate

(meta/para) & H-

6

Overlap of

benzoate ring

protons and

quinoline mid-

ring protons.

7.65 – 7.75 Multiplet (m) 2H H-7, H-5

H-5 is often

deshielded due

to the peri-effect

of the C4-ester

group.

8.05 Doublet (d) 1H H-8 (Quinoline)

Deshielded due

to proximity to

the ring nitrogen.

8.22
Doublet (d,

J=7.5Hz)
2H Benzoate (ortho)

Strongly

deshielded by

the adjacent

carbonyl

anisotropy.

¹³C NMR Data (100 MHz)
Key diagnostic peaks include the ester carbonyl and the ipso-carbons of the quinoline ring.
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Shift (δ, ppm) Carbon Type Assignment

25.4 Alkyl C2-CH₃

114.5 Aromatic CH C-3 (Quinoline)

121.8 Aromatic CH C-4a (Bridgehead)

125.0 - 130.0 Aromatic CH Benzoate & Quinoline (C5-C8)

133.8 Aromatic CH Benzoate (para)

148.5 Quaternary C C-8a (Bridgehead, next to N)

155.2 Quaternary C C-4 (Ipso to Oxygen)

159.1 Quaternary C C-2 (Ipso to Methyl)

164.8 Carbonyl (C=O) Ester Carbonyl

Infrared Spectroscopy (FT-IR)
Method: ATR (Attenuated Total Reflectance) on neat solid.

The IR spectrum confirms the formation of the ester linkage and the retention of the

heteroaromatic system.
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Wavenumber
(cm⁻¹)

Vibration Mode Functional Group Notes

3050 – 3010 ν(C-H) Aromatic C-H
Weak intensity, typical

of arenes.

2960 – 2920 ν(C-H) Methyl C-H
Aliphatic stretch from

the C2-methyl group.

1735 – 1745 ν(C=O) Ester Carbonyl

Key diagnostic band.

Higher frequency than

ketones due to

electron-withdrawing

oxygen.

1600, 1575 ν(C=C), ν(C=N) Quinoline Ring

Characteristic skeletal

vibrations of the

heteroaromatic

system.

1240 – 1260 ν(C-O-C) Ester C-O Stretch

Strong "acyl-oxygen"

stretch, confirms

esterification.

1080 ν(C-O-C) Alkyl-Oxygen
"Alkyl-oxygen" stretch

(O-C4).

Mass Spectrometry (MS)
Ionization Mode: Electron Impact (EI, 70 eV) or ESI+

The mass spectrum is dominated by cleavage at the ester bond, a hallmark of aryl benzoates.

Molecular Ion (M⁺):m/z 263 (Detectable, usually 20-40% intensity).

Base Peak:m/z 105 (Benzoyl cation [PhCO]⁺). This is the most stable fragment, typical for

benzoate esters.

Secondary Fragment:m/z 158 (2-Methylquinolin-4-yloxy radical/cation) or m/z 142 (2-

Methylquinolin-4-yl cation after loss of PhCOO•).
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Fragmentation Pathway Visualization
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Caption: Primary fragmentation pathways under Electron Impact (EI) ionization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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